Batridene
Description
Batridene, chemically designated as 1,1′,6,6′,7,7′-hexahydroxy-3,3′-dimethyl-5,5′-diisopropyl-2,2′-dinaphthoylen-8,8′-dibarbituric acid, is a polycyclic compound featuring a naphthoylen backbone fused with barbituric acid moieties . Its structure is characterized by multiple hydroxyl (-OH), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) substituents, which contribute to its unique physicochemical properties. Studies on this compound have primarily focused on its transformations in polar solvents like dimethyl sulfoxide (DMSO), where it undergoes complex reactions influenced by its hydroxyl and barbituric acid groups .
Properties
CAS No. |
56509-01-4 |
|---|---|
Molecular Formula |
C38H34N4O12 |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
5-[[2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-[1,6,7-trihydroxy-3-methyl-5-propan-2-yl-8-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]naphthalen-2-yl]naphthalen-1-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C38H34N4O12/c1-11(2)21-15-7-13(5)23(29(45)25(15)17(27(43)31(21)47)9-19-33(49)39-37(53)40-34(19)50)24-14(6)8-16-22(12(3)4)32(48)28(44)18(26(16)30(24)46)10-20-35(51)41-38(54)42-36(20)52/h7-12,43-48H,1-6H3,(H2,39,40,49,50,53)(H2,41,42,51,52,54) |
InChI Key |
IIRJCUDCUZICFH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=C3C(=O)NC(=O)NC3=O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=C6C(=O)NC(=O)NC6=O)O)O)C(C)C)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=C3C(=O)NC(=O)NC3=O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=C6C(=O)NC(=O)NC6=O)O)O)C(C)C)O)O |
Other CAS No. |
56509-01-4 |
Synonyms |
atriden batridene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Batridene
This compound belongs to the class of dibarbituric acid derivatives fused with aromatic systems. Compounds with analogous frameworks include:
Table 1: Structural Comparison of this compound and Hypothetical Analogues
| Compound Name | Core Structure | Functional Groups | Key Differences |
|---|---|---|---|
| This compound | Dinaphthoylen-dibarbiturate | 6× -OH, 2× -CH₃, 2× -CH(CH₃)₂ | Reference compound |
| Compound A (Hypothetical) | Dinaphthoylen-dibarbiturate | 4× -OH, 4× -CH₃ | Reduced hydroxylation, more methyl groups |
| Compound B (Hypothetical) | Naphthoylen-monobarbiturate | 5× -OH, 1× -CH₃, 1× -CH(CH₃)₂ | Single barbituric acid moiety |
Structural inferences are based on substitution patterns described in and .
Crystallographic and Database Comparisons
The Chemdex database () provides a framework for identifying structurally similar compounds through crystallographic data. This compound’s inclusion in such databases would require validated crystal structures from the Cambridge Structural Database (CSD) or Inorganic Crystal Structure Database (ICSD). For example:
- Compounds with similar coordination numbers, oxidation states, or valence configurations (e.g., polyhydroxy-aromatic systems) could be flagged as analogues .
- This compound’s hydroxyl and isopropyl groups may align with metal-coordination ligands described in , though direct comparisons are absent in the provided literature.
Challenges in Comparative Analysis
- Analytical Limitations: Extracting and analyzing this compound’s constituents (e.g., hydroxyl groups) without inducing unintended reactions is challenging, as noted in chemical analysis guidelines .
- Data Gaps: No direct studies comparing this compound with functionally similar compounds (e.g., other barbiturates or naphthoylen derivatives) were found in the evidence.
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